molecular formula C14H12ClNO4S B4410984 4-chlorobenzyl 4-(aminosulfonyl)benzoate

4-chlorobenzyl 4-(aminosulfonyl)benzoate

Cat. No.: B4410984
M. Wt: 325.8 g/mol
InChI Key: RDSZGMGNRCYDAV-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 4-(aminosulfonyl)benzoate is a synthetic compound of interest in medicinal chemistry and pharmaceutical research, integrating a benzoate ester core with a sulfonamide functional group. The structure features a 4-chlorobenzyl ester linked to a 4-(aminosulfonyl)benzoic acid derivative, a motif known to confer significant biological potential. Compounds containing sulfonamide groups are extensively investigated for their antimicrobial properties. Research on similar molecular architectures, such as derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, has demonstrated targeted antimicrobial activity against various bacterial and fungal strains, highlighting the value of this chemical class in addressing antibiotic resistance . Furthermore, structurally related 4-chlorobenzyl benzoate derivatives have shown promising wound healing and anti-inflammatory efficacy in pre-clinical models. One such compound, 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate, was found to promote complete wound closure and exhibit anti-inflammatory activity by inhibiting COX-2 . This suggests that 4-chlorobenzyl 4-(aminosulfonyl)benzoate may also hold potential for research in dermatological and inflammation studies. The presence of both the sulfonamide and ester groups makes it a versatile intermediate for further chemical synthesis, potentially useful in creating novel molecules for biological screening. This product is intended for research purposes only and is not classified as a drug. It is strictly for use in laboratory settings. For Research Use Only. Not for Human or Veterinary Use.

Properties

IUPAC Name

(4-chlorophenyl)methyl 4-sulfamoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-12-5-1-10(2-6-12)9-20-14(17)11-3-7-13(8-4-11)21(16,18)19/h1-8H,9H2,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSZGMGNRCYDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl 4-(aminosulfonyl)benzoate typically involves the esterification of 4-chlorobenzyl alcohol with 4-(aminosulfonyl)benzoic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-chlorobenzyl 4-(aminosulfonyl)benzoate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzyl 4-(aminosulfonyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the benzyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzyl alcohol and 4-(aminosulfonyl)benzoic acid.

    Oxidation: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.

Major Products

    Nucleophilic substitution: Substituted benzyl derivatives.

    Hydrolysis: 4-chlorobenzyl alcohol and 4-(aminosulfonyl)benzoic acid.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

4-chlorobenzyl 4-(aminosulfonyl)benzoate is widely used in scientific research, particularly in the following areas:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and their effects on biological pathways.

    Medicine: In the development of potential anti-tumor agents, especially for hormone-dependent breast cancer.

    Industry: As a precursor in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chlorobenzyl 4-(aminosulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes. For instance, as an intermediate in the synthesis of estrone sulfatase inhibitors, it binds to the active site of the enzyme, preventing the conversion of estrone sulfate to estrone. This inhibition can reduce the proliferation of hormone-dependent cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 4-chlorobenzyl 4-(aminosulfonyl)benzoate and analogous compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight Biological Activity/Application Reference
4-Chlorobenzyl 4-(aminosulfonyl)benzoate C₁₄H₁₂ClNO₄S (inferred) 4-Aminosulfonyl, 4-chlorobenzyl ester ~349.8 (calc.) Potential enzyme inhibition
Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate C₁₈H₁₈ClNO₃S Sulfanyl-acetyl, ethyl ester 363.86 Not specified
4-Chlorobenzyl Benzoate (3b) C₁₄H₁₁ClO₂ Simple benzoate ester 246.69 Synthetic intermediate
Compound Q/4 (2-[(4-chlorobenzyl)thio]-tetrahydrocyclopenta[d]pyrimidin-4-one) C₁₅H₁₃ClN₂OS Thioether, pyrimidinone 304.8 Matrix metalloproteinase inhibitor
Ethyl 4-amino-2-(aminosulfonyl)benzoate C₉H₁₂N₂O₄S Dual sulfonamide, ethyl ester 244.27 Herbicide intermediate
(4-Chlorophenyl) 4-nitrobenzoate C₁₃H₈ClNO₄ Nitro group, chlorophenyl ester 289.66 Synthetic standard

Key Structural and Functional Differences:

Sulfonamide vs. Sulfanyl/Sulfonyl Groups: The target compound’s aminosulfonyl group (-SO₂NH₂) distinguishes it from derivatives with sulfanyl (-S-) or sulfonyl (-SO₂-) linkages. Sulfonamides are known for hydrogen-bonding capabilities, enhancing interactions with biological targets (e.g., enzyme active sites) .

Chlorobenzyl Ester vs. Simple Esters :

  • The 4-chlorobenzyl ester in the target compound increases lipophilicity compared to ethyl or methyl esters (e.g., 4-chlorobenzyl benzoate ). This may enhance membrane permeability in drug design contexts.

Heterocyclic Modifications: Compound Q/4 incorporates a pyrimidinone ring, enabling π-π stacking in enzyme inhibition. The target compound lacks such heterocycles, suggesting different binding mechanisms.

Biological Activity: Sulfonamide derivatives like ethyl 4-amino-2-(aminosulfonyl)benzoate are intermediates in herbicide synthesis, while thioether-containing compounds (e.g., Q/4 ) show metalloproteinase inhibition. The target compound’s activity remains uncharacterized but may align with sulfonamide-based therapeutics.

Q & A

Q. Table 1. Key Synthetic Conditions for Derivatives

StepReagents/ConditionsYieldReference
Benzylation4-Chlorobenzyl chloride, K₂CO₃, EtOH75–88%
SulfamoylationSulfamoyl chloride, pyridine, RT60–70%
PurificationColumn chromatography (CHCl₃/MeOH 97:3)70–92%

Q. Table 2. NMR Data for Key Protons

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Chlorobenzyl7.35–7.50 (m, 4H, Ar-H)128–134 (Ar-C)
Sulfonamide (NH₂)5.50 (br s, 2H)116.5 (SO₂NH₂)
Benzoate (COO)-167.2 (C=O)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chlorobenzyl 4-(aminosulfonyl)benzoate
Reactant of Route 2
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4-chlorobenzyl 4-(aminosulfonyl)benzoate

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